

A Comprehensive Spectroscopic Guide to 3-(3-Methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(3-Methoxyphenyl)pyridine

Cat. No.: B1364921

[Get Quote](#)

Introduction: The Structural Significance of 3-(3-Methoxyphenyl)pyridine

In the landscape of medicinal chemistry and materials science, substituted pyridine scaffolds are of paramount importance. They form the core of numerous pharmaceuticals and functional materials due to their unique electronic properties and ability to participate in hydrogen bonding.^[1] **3-(3-Methoxyphenyl)pyridine**, a molecule featuring a pyridine ring linked to a methoxy-substituted phenyl group, represents a key building block in the synthesis of more complex molecules. Its structural characterization is the foundational first step in any research and development endeavor.

This technical guide provides an in-depth analysis of the spectroscopic signature of **3-(3-Methoxyphenyl)pyridine**. Moving beyond a simple repository of data, this document explains the causal relationships between the molecule's structure and its spectral output. We will dissect its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into data acquisition, interpretation, and structural validation. This guide is designed to equip researchers with the necessary knowledge to confidently identify and characterize this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule. For **3-(3-Methoxyphenyl)pyridine**, ^1H and ^{13}C NMR, supplemented by 2D techniques, provide an unambiguous map of its structure.

^1H NMR Spectroscopy Analysis

The ^1H NMR spectrum reveals the chemical environment and connectivity of every proton in the molecule. The electron-withdrawing nature of the nitrogen atom in the pyridine ring causes significant deshielding of its adjacent protons, shifting them downfield (to higher ppm values) compared to typical benzene protons.^[2] Conversely, the methoxy (-OCH₃) group on the phenyl ring is an electron-donating group, which increases electron density at the ortho and para positions, causing an upfield shift (to lower ppm values) for those protons.^[3]

Predicted & Reported Proton Assignments:

Proton(s)	Predicted Chemical Shift (δ) Range (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Rationale
H-2'	8.70 - 8.85	d or dd	~2.0, 0.5	Most deshielded proton, ortho to pyridine N.
H-6'	8.50 - 8.65	dd	~4.8, 1.5	Ortho to pyridine N, coupled to H-5'.
H-4'	7.80 - 7.95	dt or ddd	~8.0, 2.0	Para to pyridine N, coupled to H-5' and H-2'.
H-5'	7.35 - 7.50	ddd	~8.0, 4.8, 0.5	Meta to pyridine N, complex coupling.
H-5	7.30 - 7.45	t	~8.0	Triplet from coupling to H-4 and H-6.
H-2	7.15 - 7.25	t or m	~2.0	Close to the pyridine ring, singlet-like or narrow triplet.
H-6	7.10 - 7.20	ddd or m	~7.6, 1.5, 1.0	Ortho to the methoxy group and coupled to H-5.
H-4	6.90 - 7.05	ddd or m	~8.2, 2.6, 1.0	Ortho to the methoxy group and coupled to H-5.

				Characteristic
-OCH ₃	3.80 - 3.90	s	N/A	singlet for a methoxy group.

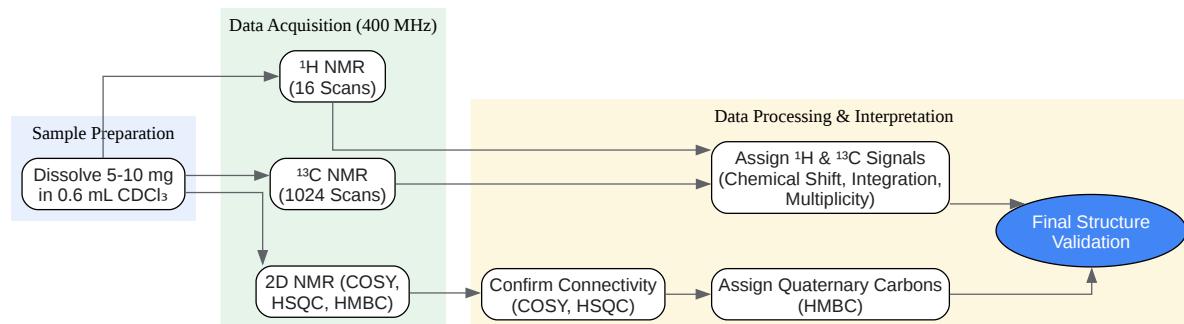
Note: The assignments for the pyridine ring are based on established patterns for 3-substituted pyridines, and the methoxyphenyl ring assignments are based on data for analogous compounds like 2-(3-methoxyphenyl)pyridine.[4]

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides information on the electronic environment of each carbon atom. Similar to ¹H NMR, the pyridine carbons are shifted downfield due to the electronegative nitrogen. The methoxy-substituted carbon (C-3) will be significantly downfield, while the methoxy carbon (-OCH₃) will appear in the typical aliphatic region.

Predicted & Reported Carbon Assignments:

Carbon	Predicted Chemical Shift (δ) Range (ppm)	Rationale
C-3 (ipso-C)	159.5 - 160.5	Quaternary carbon attached to the electron-donating -OCH ₃ group.[4]
C-2'	148.0 - 150.0	Deshielded carbon ortho to pyridine N.
C-6'	147.0 - 149.0	Deshielded carbon ortho to pyridine N.
C-3' (ipso-C)	138.0 - 141.0	Quaternary carbon of the pyridine ring attached to the phenyl ring.[4]
C-1 (ipso-C)	134.0 - 136.0	Quaternary carbon of the phenyl ring attached to the pyridine ring.
C-4'	132.0 - 134.0	Para to the pyridine N.
C-5	129.0 - 130.5	Phenyl carbon meta to the -OCH ₃ group.[4]
C-5'	123.0 - 124.5	Meta to the pyridine N.
C-6	119.0 - 120.5	Phenyl carbon ortho to the -OCH ₃ group (shielded).[4]
C-4	114.5 - 116.0	Phenyl carbon para to the -OCH ₃ group (shielded).
C-2	112.0 - 113.5	Phenyl carbon ortho to the -OCH ₃ group (shielded).[4]
-OCH ₃	55.0 - 56.0	Aliphatic carbon of the methoxy group.[4]


Experimental Protocol: NMR Data Acquisition

A robust NMR analysis begins with proper sample preparation and defined acquisition parameters.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **3-(3-Methoxyphenyl)pyridine** in ~0.6 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6). Ensure the sample is fully dissolved.
- Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
- ^1H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 8-16 scans.
 - Relaxation Delay: 1.5-2.0 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: Standard proton-decoupled pulse sequence.
 - Spectral Width: 0-160 ppm.
 - Number of Scans: 1024-4096 scans (due to lower natural abundance of ^{13}C).
 - Relaxation Delay: 2.0 seconds.
- 2D NMR (Optional but Recommended): For unambiguous assignment, acquire gCOSY, gHSQC, and gHMBC spectra using standard instrument parameters.^[3] HMBC is particularly crucial for assigning quaternary carbons by observing correlations between protons and carbons that are two or three bonds away.^[3]

Visualization: NMR Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

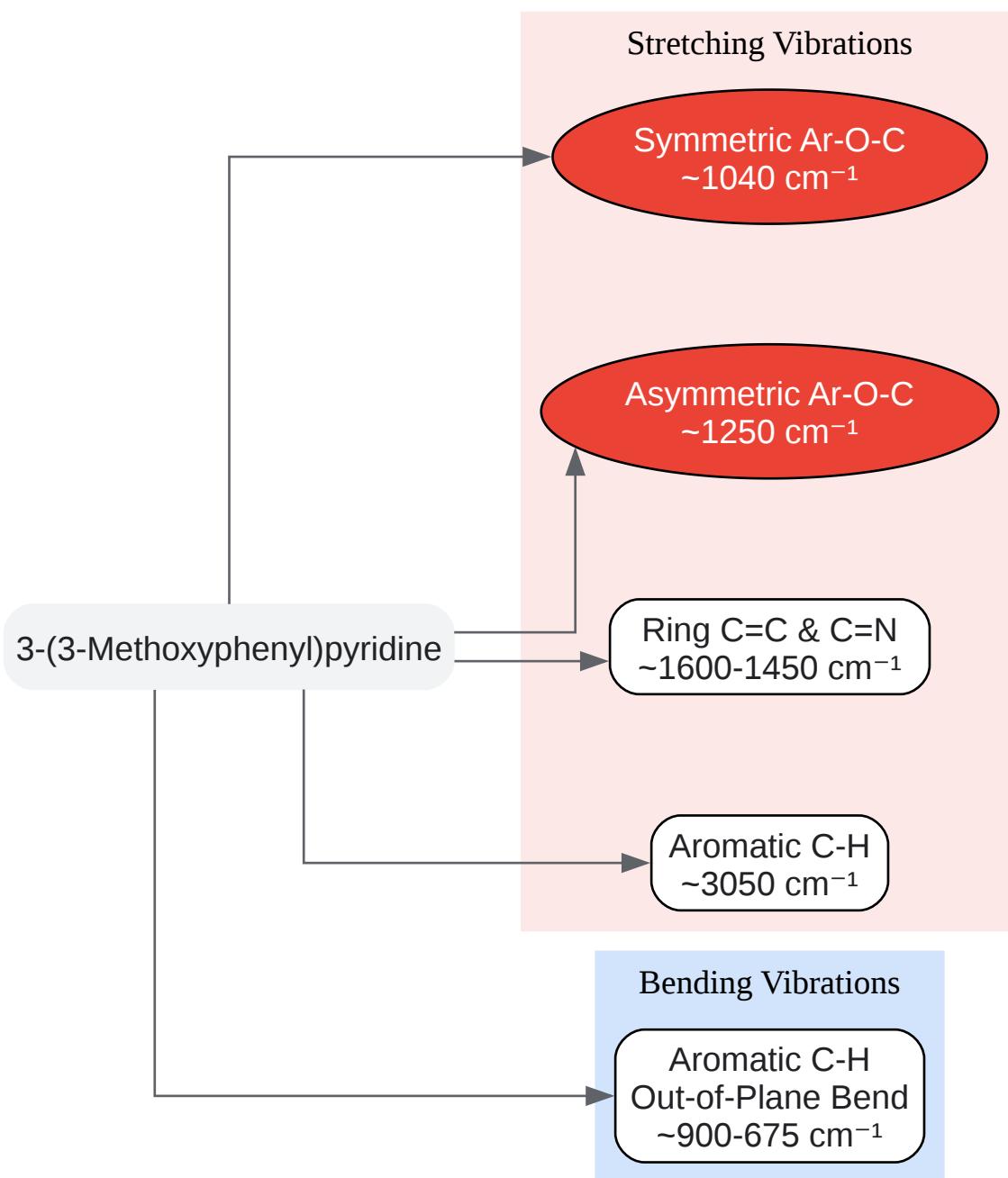
Interpretation of Key Vibrational Bands

For **3-(3-Methoxyphenyl)pyridine**, the key diagnostic peaks arise from the aromatic rings and the aryl ether linkage. Aryl alkyl ethers are characterized by two distinct C-O stretching bands.

[5][6]

Characteristic IR Absorption Bands:

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Significance
3100 - 3000	Aromatic C-H Stretch	Medium-Weak	Confirms the presence of aromatic C-H bonds.[7]
~2835	Methoxy C-H Stretch	Weak	A characteristic peak for a methoxy group (-OCH ₃).[5]
1605 - 1580	Aromatic C=C & C=N Stretch	Strong-Medium	Indicates the presence of both the pyridine and phenyl rings.[8]
1480 - 1430	Aromatic C=C & C=N Stretch	Strong-Medium	Further confirmation of the aromatic systems.
~1250	Asymmetric Ar-O-C Stretch	Strong	Highly diagnostic for the aryl ether functional group.[5][9]
~1040	Symmetric Ar-O-C Stretch	Strong-Medium	The second diagnostic peak for the aryl ether.[5][9]
900 - 675	Aromatic C-H Out-of-Plane Bend	Strong	The pattern of these bands can help confirm the substitution patterns on the rings.[7]


Experimental Protocol: FT-IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, solvent-free method for acquiring IR spectra of solid samples.

Methodology:

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.
- Sample Application: Place a small amount of the solid **3-(3-Methoxyphenyl)pyridine** sample directly onto the ATR crystal.
- Data Acquisition: Lower the press arm to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
- Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Visualization: Key Vibrational Modes

[Click to download full resolution via product page](#)

Caption: Key IR vibrational modes for structural confirmation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.[10]

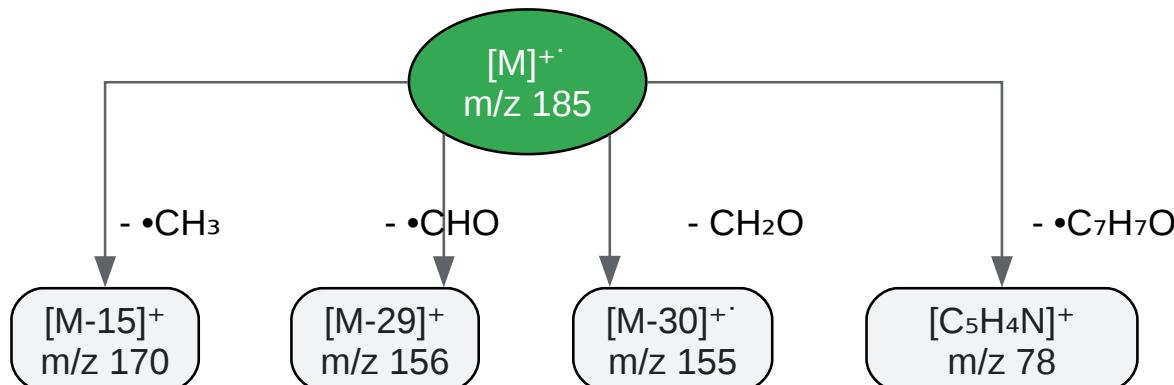
Molecular Ion and Isotopic Pattern

The molecular formula of **3-(3-Methoxyphenyl)pyridine** is $C_{12}H_{11}NO$. Its monoisotopic mass is approximately 185.084 Da.[11] In a low-resolution electron ionization (EI) mass spectrum, the molecular ion peak (M^{+}) will appear at an m/z (mass-to-charge ratio) of 185. A smaller peak at m/z 186 (the $M+1$ peak) will also be present due to the natural abundance of the ^{13}C isotope.

Fragmentation Analysis

The fragmentation of the molecular ion is not random; it occurs at the weakest bonds or results in the formation of stable ions or neutral species.[12][13]

Predicted Major Fragmentation Pathways:


m/z	Fragment Ion	Loss	Significance
185	$[\text{C}_{12}\text{H}_{11}\text{NO}]^{+}\cdot$	-	Molecular Ion ($\text{M}^{+}\cdot$)
170	$[\text{C}_{11}\text{H}_8\text{NO}]^{+}$	$\cdot\text{CH}_3$	Loss of a methyl radical from the methoxy group. A very common fragmentation for methoxy aromatics.
156	$[\text{C}_{11}\text{H}_{10}\text{N}]^{+}$	$\cdot\text{CHO}$	Loss of a formyl radical, another common pathway for methoxybenzenes.
155	$[\text{C}_{12}\text{H}_9\text{N}]^{+}\cdot$	CH_2O	Loss of neutral formaldehyde via rearrangement.
128	$[\text{C}_9\text{H}_8\text{N}]^{+}$	$\cdot\text{C}_2\text{H}_3\text{O}$	Further fragmentation involving the methoxy group and ring cleavage.
78	$[\text{C}_5\text{H}_4\text{N}]^{+}$	$\text{C}_7\text{H}_7\text{O}$	Represents the pyridyl cation resulting from cleavage of the C-C bond between the rings.
77	$[\text{C}_6\text{H}_5]^{+}$	$\text{C}_6\text{H}_6\text{NO}$	Represents the phenyl cation, though less likely than the pyridyl cation.

Experimental Protocol: Mass Spectrometry (EI-MS)

Methodology:

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatography (GC) inlet. The sample is vaporized in a high vacuum.
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam (~70 eV), causing the ejection of an electron to form the positively charged molecular ion ($M^{+ \cdot}$).
- **Fragmentation:** The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
- **Mass Analysis:** The positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio.
- **Detection:** The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Visualization: Primary Fragmentation Pathways

[Click to download full resolution via product page](#)

Caption: Predicted EI-MS fragmentation of the molecular ion.

Integrated Spectroscopic Analysis: A Self-Validating System

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they create a self-

validating system that confirms the structure of **3-(3-Methoxyphenyl)pyridine** with high confidence.

- MS provides the starting point: The molecular ion peak at m/z 185 confirms the molecular formula $C_{12}H_{11}NO$.
- IR confirms the key functional groups: Strong bands at $\sim 1250\text{ cm}^{-1}$ and $\sim 1040\text{ cm}^{-1}$ validate the presence of the aryl ether, while absorptions at $\sim 3050\text{ cm}^{-1}$ and $\sim 1600\text{ cm}^{-1}$ confirm the aromatic nature of the molecule.
- NMR provides the definitive structure:
 - 1H NMR shows the correct number of protons (11) distributed in the aromatic (~7.0-8.8 ppm) and methoxy (~3.8 ppm) regions.
 - The distinct downfield shifts of the pyridine protons confirm the substitution pattern on that ring.
 - ^{13}C NMR shows the correct number of carbon signals (12), with the characteristic shifts for two aromatic rings and a methoxy group.
 - 2D NMR experiments (COSY, HSQC, HMBC) would definitively link every proton to its attached carbon and map the connectivity across the entire C-C and C-N framework, leaving no ambiguity.

Conclusion

The spectroscopic characterization of **3-(3-Methoxyphenyl)pyridine** is a clear demonstration of modern analytical chemistry principles. Through the systematic application and interpretation of NMR, IR, and MS, a complete and confident structural assignment is achieved. The data presented in this guide—from chemical shifts and vibrational frequencies to fragmentation patterns—serve as a reliable reference for researchers in drug discovery and chemical synthesis. Understanding this spectroscopic signature is essential for quality control, reaction monitoring, and the rational design of new chemical entities based on this versatile scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. IR spectrum: Ethers [quimicaorganica.org]
- 7. mdpi.com [mdpi.com]
- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. 3-(4-Methoxyphenyl)pyridine | C12H11NO | CID 4133192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 3-(3-Methoxyphenyl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1364921#3-3-methoxyphenyl-pyridine-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com